![molecular formula C14H6Br4O2 B14217601 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene CAS No. 830329-12-9](/img/structure/B14217601.png)
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is a brominated aromatic compound It is characterized by the presence of multiple bromine atoms and an ethynyloxy group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene typically involves multiple steps. One common method starts with the bromination of benzene derivatives. The process involves:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Ethynyloxy Group: The ethynyloxy group is introduced through a reaction with an appropriate alkyne, often using a palladium-catalyzed coupling reaction.
Phenoxy Group Attachment: The phenoxy group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger aromatic systems.
Applications De Recherche Scientifique
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethynyloxy group can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene: Another brominated aromatic compound with different substituents.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of an ethynyloxy group.
Uniqueness
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is unique due to the presence of both bromine atoms and an ethynyloxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
830329-12-9 |
|---|---|
Formule moléculaire |
C14H6Br4O2 |
Poids moléculaire |
525.8 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(3-bromo-4-ethynoxyphenoxy)benzene |
InChI |
InChI=1S/C14H6Br4O2/c1-2-19-13-4-3-9(7-10(13)16)20-14-11(17)5-8(15)6-12(14)18/h1,3-7H |
Clé InChI |
XJBAVOLTBWNKRK-UHFFFAOYSA-N |
SMILES canonique |
C#COC1=C(C=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


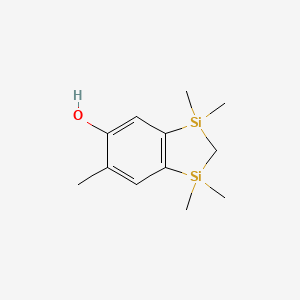

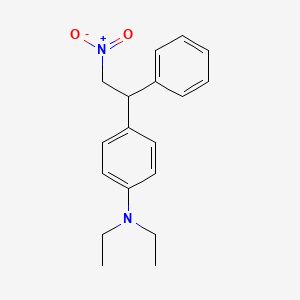

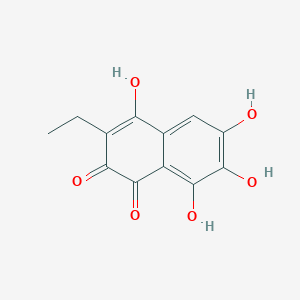
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
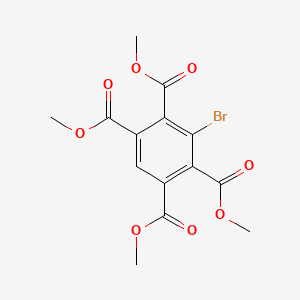
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
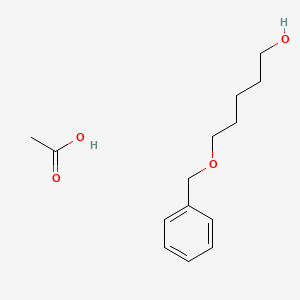
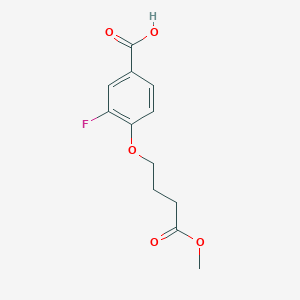
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

